Anti-inflammatory agent 46
Description
Historical Context of Anti-inflammatory Agent 46 Discovery and Initial Academic Investigations
The discovery of this compound is rooted in the systematic screening of novel synthetic compounds for anti-inflammatory properties. One notable line of research involved the synthesis of a series of chiral pyrazolo-isoquinoline derivatives, where Compound 7h was identified as a particularly potent agent. nih.gov These initial studies were designed to explore new chemical scaffolds that could offer therapeutic benefits in inflammatory conditions.
The primary screening of these novel compounds typically involved in-vitro assays to measure their impact on inflammatory markers. A key initial finding was the dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by Compound 7h, without exhibiting significant cytotoxicity. nih.gov Further in-vivo experiments, such as the xylene-induced ear edema model in mice, demonstrated the compound's practical anti-inflammatory efficacy, showing a significant reduction in swelling. nih.gov
In a separate stream of research, a series of spirofurochromanone derivatives were synthesized and evaluated for their anti-inflammatory potential using the albumin denaturation technique. rsc.orgrsc.org In this context as well, a compound designated as 7h was found to exhibit superior anti-inflammatory activity compared to other synthesized molecules in the series. rsc.orgrsc.org Another area of discovery involved the development of thiazole (B1198619) and thiazolidene-based molecules, where a specific Compound 7h was identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. epa.gov
Table 1: Initial In-Vitro and In-Vivo Anti-inflammatory Activity of Compound 7h Variants
| Compound Series | Assay | Key Finding | Reference |
|---|---|---|---|
| Chiral Pyrazolo-Isoquinoline | Nitric Oxide (NO) Inhibition (LPS-induced RAW 264.7 cells) | Potent dose-dependent inhibition of NO production. | nih.gov |
| Chiral Pyrazolo-Isoquinoline | Xylene-Induced Ear Edema (Mice) | 64.4% inhibition of swelling at 10 mg/kg. nih.gov | nih.gov |
| Spirofurochromanone Derivatives | Albumin Denaturation Technique | Better anti-inflammatory activity among synthesized compounds. rsc.orgrsc.org | rsc.orgrsc.org |
| Thiazole and Thiazolidene Derivatives | COX-2 Inhibition | IC50 = 0.07 ± 0.02 µM (equivalent to etoricoxib). epa.gov | epa.gov |
| Thiazole and Thiazolidene Derivatives | 5-LOX Inhibition | IC50 = 0.29 ± 0.09 µM. epa.gov | epa.gov |
| Thiazole and Thiazolidene Derivatives | Carrageenan-Induced Paw Edema (Rat) | 63% inhibition of paw edema. epa.gov | epa.gov |
Evolution of Research Paradigms and Theoretical Frameworks for this compound
The scientific understanding of this compound has evolved from broad observations of its anti-inflammatory effects to a more nuanced, mechanism-based approach. The initial paradigm focused on identifying compounds that could counteract the general inflammatory response. However, as the molecular pathways of inflammation became better understood, research shifted towards targeting specific enzymes and signaling pathways.
A significant advancement in the theoretical framework surrounding this compound was the identification of its interaction with inducible nitric oxide synthase (iNOS). Current time information in Bangalore, IN.bioscience.co.uktargetmol.com Overexpression of iNOS leads to excessive NO production, which is implicated in the pathophysiology of numerous inflammatory diseases. nih.gov The discovery that Compound 7h exhibits a high binding affinity for iNOS provided a specific molecular target for its observed anti-inflammatory actions. nih.gov Computational molecular docking studies further solidified this by predicting low binding energies between Compound 7h and the iNOS enzyme. nih.gov
This shift towards a target-specific paradigm is also evident in the investigation of a thiazole-based Compound 7h as a dual inhibitor of COX-2 and 5-LOX. epa.gov This represents a more sophisticated therapeutic strategy, aiming to block multiple inflammatory pathways simultaneously, which can be more effective in complex inflammatory conditions. The evolution of research is also marked by the increasing use of computational tools, such as molecular docking and dynamics simulations, to predict and rationalize the binding of these compounds to their target enzymes, guiding further chemical modifications for improved potency and selectivity. nih.govepa.gov
Current Academic Research Landscape and Unaddressed Questions Regarding this compound
The current academic research landscape for compounds like this compound is characterized by a multi-faceted approach that combines synthesis, in-vitro and in-vivo testing, and computational analysis. nih.govepa.gov A primary focus is on structure-activity relationship (SAR) studies, which aim to identify the key chemical features of the molecule responsible for its biological activity. nih.gov This knowledge is crucial for the rational design of new derivatives with enhanced efficacy and better pharmacological profiles.
Furthermore, the long-term efficacy and potential for off-target effects of these compounds in more complex, chronic models of inflammation are yet to be thoroughly investigated. The bioavailability and metabolic stability of these compounds are also critical areas for future research to determine their potential for further development. The exploration of their effects on the expression of various pro-inflammatory cytokines, beyond the initial markers, will provide a more comprehensive understanding of their immunomodulatory properties. researchgate.net The development of highly selective inhibitors for different isoforms of enzymes like nitric oxide synthase remains a significant goal in the field to minimize potential side effects. researchgate.net
Table 2: Investigated Molecular Targets for Compound 7h Variants
| Compound Series | Molecular Target | Method of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| Chiral Pyrazolo-Isoquinoline | Inducible Nitric Oxide Synthase (iNOS) | Western Blotting, Molecular Docking | Down-regulates and suppresses iNOS expression; potential binding affinity with low energy. nih.gov | nih.gov |
| Thiazole and Thiazolidene Derivatives | Cyclooxygenase-2 (COX-2) | In-Vitro Inhibition Assay, Molecular Docking | Potent and selective inhibition. epa.gov | epa.gov |
| Thiazole and Thiazolidene Derivatives | 5-Lipoxygenase (5-LOX) | In-Vitro Inhibition Assay, Molecular Docking | Potent inhibition. epa.gov | epa.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19FN2O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(1R,10bS)-1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-1,10b-dihydropyrazolo[5,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C24H19FN2O3S/c1-16-6-12-20(13-7-16)31(29,30)27-24(28)22(18-8-10-19(25)11-9-18)23-21-5-3-2-4-17(21)14-15-26(23)27/h2-15,22-23H,1H3/t22-,23-/m1/s1 |
InChI Key |
JCWJHMSRTHDYMC-DHIUTWEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)[C@@H]([C@@H]3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(C3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Anti Inflammatory Agent 46
Established Synthetic Pathways for Anti-inflammatory Agent 46
The synthesis of this compound, also referred to as compound 7h in the primary literature, is a multi-step process that combines classical organic reactions to construct its complex heterocyclic framework. tandfonline.comepa.gov
Classical Methodologies for this compound Synthesis
The classical synthesis of this compound involves a three-step reaction sequence starting from commercially available reagents. The key steps are the formation of a spirochromanone intermediate followed by the construction of the furo-chroman ring system and subsequent functionalization via a Suzuki coupling reaction. rsc.org
The initial step involves the Kabbe condensation of diacetyl resorcinol (B1680541) with a cyclic alkanone, such as cyclohexane, in the presence of a base like pyrrolidine, to form a monospiro chromanone derivative. researchgate.netsemanticscholar.org This reaction is a crucial step in forming the spirocyclic core of the molecule.
The second step is the reaction of the spirochromanone intermediate with a 4'-substituted phenacyl bromide. This leads to the formation of the spirofurochromanone scaffold. rsc.org
The final step in the synthesis of this compound is a Suzuki coupling reaction . researchgate.netwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is used to introduce an aryl group at a specific position on the spirofurochromanone core, yielding the final product. rsc.org The Suzuki coupling is a versatile and widely used reaction in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org
Optimization of Synthetic Routes for this compound Yield and Purity
Optimization of the synthetic route for this compound has focused on improving reaction yields and reducing reaction times. A significant improvement has been achieved by comparing conventional heating methods with microwave irradiation. rsc.orgnih.govresearchgate.net
For the synthesis of the spirofurochromanone intermediates, microwave irradiation has been shown to significantly reduce the reaction time from hours to minutes and improve the yields compared to conventional refluxing in a solvent like acetone. rsc.org Similarly, for the final Suzuki coupling step, microwave-assisted synthesis has demonstrated higher yields and shorter reaction times. rsc.org The use of efficient purification techniques, such as column chromatography, is crucial at each step to ensure the purity of the intermediates and the final product. semanticscholar.org
Novel Methodologies and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic methods for this compound and related compounds.
Development of Stereoselective Synthetic Routes for this compound
The structure of this compound contains stereocenters, making stereoselective synthesis a desirable goal to obtain enantiomerically pure compounds, which may exhibit different biological activities. While the initial reported synthesis of this compound did not focus on stereoselectivity, research into the stereoselective synthesis of related spirocyclic compounds is an active area. Methodologies such as organocatalysis and chiral auxiliaries are being explored to control the stereochemistry during the formation of spiro-compounds.
Catalytic Approaches in this compound Synthesis
Catalysis plays a central role in the synthesis of this compound. The final step of its synthesis, the Suzuki coupling, is a palladium-catalyzed reaction. The efficiency of this step is dependent on the choice of the palladium catalyst, ligands, base, and reaction conditions. Research in this area focuses on developing more active and stable catalysts that can facilitate the coupling with a broader range of substrates under milder conditions.
Furthermore, the Kabbe condensation, used to form the initial spirochromanone, can also be influenced by the choice of catalyst. While traditionally base-catalyzed, organocatalytic versions of this reaction have been developed, offering potential for improved control and efficiency. researchgate.net
Design and Synthesis of Derivatives and Analogues of this compound
To explore the structure-activity relationship and potentially discover compounds with improved anti-inflammatory activity, a series of derivatives and analogues of this compound have been designed and synthesized. tandfonline.comepa.gov These modifications primarily focus on the aryl group introduced in the final Suzuki coupling step.
By using a variety of substituted arylboronic acids in the Suzuki coupling reaction, a library of analogues with different substituents on the phenyl ring has been created. rsc.org These substituents include electron-donating and electron-withdrawing groups at various positions on the aromatic ring. The synthesis of these derivatives follows the same established synthetic pathway, demonstrating the versatility of the Suzuki coupling for generating a diverse set of compounds for biological evaluation. rsc.org
The following table summarizes the key synthetic reactions and approaches discussed:
| Synthetic Step/Approach | Description | Key Reagents/Conditions | Relevance to this compound Synthesis |
| Kabbe Condensation | Formation of the spirochromanone core. | Diacetyl resorcinol, cyclic alkanone, pyrrolidine. | Initial and crucial step in the synthesis. |
| Spiro-Furan Ring Formation | Construction of the furo-chroman ring system. | Spirochromanone intermediate, 4'-substituted phenacyl bromide. | Forms the core heterocyclic scaffold. |
| Suzuki Coupling | Introduction of the aryl moiety. | Spirofurochromanone intermediate, arylboronic acid, Palladium catalyst, base. | Final step to yield this compound and its analogues. |
| Microwave-Assisted Synthesis | Optimization and green chemistry approach. | Microwave irradiation. | Reduces reaction times and improves yields for key synthetic steps. |
Strategies for Structural Diversification of this compound
The primary strategies for the structural diversification of this compound (PH46A) have centered on stereoselective synthesis to obtain the desired biologically active isomer and the investigation of related novel indane dimers to understand structure-activity relationships. columbia.eduresearchgate.net
Key Synthetic Challenges and Solutions:
Diastereoselectivity in Ketone Reduction: A critical step in the synthesis is the reduction of a ketone intermediate. Early methods produced an unfavorable ratio of the desired and undesired diastereoisomers. columbia.edu A significant advancement was the use of triisobutylaluminum (B85569) [TiBA, Al(iBu)3], which afforded high selectivity for the target diastereoisomer, enabling a multi-kilogram scale synthesis in a GMP environment. columbia.eduresearchgate.net
Enantioselectivity: The generation of the unwanted (R,R) enantiomer significantly reduces the yield of the final product. embopress.org To address this, research has focused on two main approaches to introduce chirality early in the synthesis:
Chiral Phase-Transfer Catalysis (PTC): This strategy involves the chiral alkylation of a ketone intermediate. Studies have demonstrated the proof of principle for this method, achieving promising enantiomeric excesses. Catalysts derived from cinchona alkaloids, such as quinine (B1679958) or cinchonidine, were identified as producing the required enantiomer for the synthesis of PH46A. nih.govembopress.orgresearchgate.net
Chemo-enzymatic Routes: Preliminary screening of hydrolase enzymes on a racemic intermediate was conducted to identify a potential biocatalytic method to introduce chirality. This approach has also shown positive initial results. nih.govembopress.org
Structural Modifications and Bioactivity:
Research into the bioactivity of PH46 and related novel indane dimers has provided insights into the impact of structural modifications on their anti-inflammatory profile. researchgate.neteburon-organics.com By altering substituents and stereochemistry at the C-1 and C-2 positions of the indane scaffold, researchers have been able to probe the structure-activity relationship. researchgate.net For instance, the replacement of a hydroxy group at the C-1 position with a carbonyl group was investigated to understand its effect on the molecule's interaction with biological targets like 5-lipoxygenase (5-LOX). researchgate.net These studies help in designing new derivatives with potentially improved activity or different pharmacological profiles.
Below is an interactive data table summarizing the synthetic strategies investigated for PH46A.
| Synthetic Strategy | Target Step | Reagent/Method | Key Finding | Reference |
| Diastereoselective Reduction | Ketone Reduction | Triisobutylaluminum (TiBA) | High selectivity for the target diastereoisomer, enabling large-scale synthesis. | columbia.eduresearchgate.net |
| Enantioselective Alkylation | Chiral Alkylation of Ketone Intermediate | Chiral Phase-Transfer Catalysts (PTC) derived from Cinchona Alkaloids (Quinine, Cinchonidine) | Proof of principle demonstrated with promising enantiomeric excesses. | nih.govembopress.orgresearchgate.net |
| Chemo-enzymatic Resolution | Introduction of Chirality | Hydrolase Enzymes | Positive preliminary results in screening for a potential biocatalytic route. | nih.govembopress.org |
| Structural Analogue Synthesis | Structure-Activity Relationship | Synthesis of novel indane dimers with modified C-1 and C-2 positions | Elucidation of the impact of structural changes on bioactivity, including inhibition of NO and 5-LOX. | researchgate.neteburon-organics.com |
Synthesis of Prodrugs and Targeted Delivery Systems for this compound (excluding dosage/administration)
A comprehensive review of the available scientific literature did not yield specific information regarding the synthesis of prodrugs or the development of targeted delivery systems for the compound this compound (PH46A). Research has primarily focused on the optimization of its synthesis and the exploration of its fundamental anti-inflammatory activities.
While general strategies for creating prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) and developing targeted delivery systems for anti-inflammatory agents are well-documented, there is no evidence in the reviewed literature of these principles being specifically applied to PH46A. nih.govnih.gov These general approaches often involve masking the active functional groups of a drug to improve its physicochemical properties or linking it to a carrier to direct it to a specific site of inflammation. nih.govnih.gov However, details of such modifications for PH46A are not publicly available.
Molecular and Cellular Mechanisms of Action of Anti Inflammatory Agent 46
Interactions of Anti-inflammatory Agent 46 with Specific Molecular Targets
The anti-inflammatory effects of this compound are initiated by its direct interaction with specific molecular targets that are crucial in the propagation of inflammatory responses.
Research indicates that this compound functions as an inhibitor of inducible nitric oxide synthase (iNOS). By binding to iNOS with low energies, it effectively curtails the production of nitric oxide, a key mediator in inflammatory processes. This inhibition of iNOS is a cornerstone of its anti-inflammatory activity.
Detailed research findings on the inhibitory effects of this compound on other enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and p38 mitogen-activated protein kinase (p38 MAP kinase) are not extensively available in the public domain.
Information regarding the specific modulation of receptors such as the transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, or bradykinin (B550075) receptors by this compound is not detailed in the available scientific literature.
The extent to which this compound modulates protein-protein interactions as part of its mechanism of action is not currently well-documented in publicly accessible research.
Cellular Signaling Pathway Modulation by this compound
This compound exerts its influence on the intricate network of cellular signaling pathways that govern the expression of inflammatory mediators.
This compound has been noted to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of the genetic expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the NF-κB pathway, this compound can effectively reduce the inflammatory response. Some evidence suggests that related anti-inflammatory agents achieve this by preventing the degradation of IκB-α and blocking the nuclear translocation of the p65 subunit of NF-κB.
While the modulation of MAP kinase cascades is a common mechanism for many anti-inflammatory compounds, specific details on how this compound directly and specifically modulates these cascades are not extensively described in the available literature. Some reports on other anti-inflammatory agents indicate that inhibition of the ASK1/p38 MAPKs/NF-κB signaling pathway is a key anti-inflammatory mechanism.
Influence of this compound on Inflammasome Activation (e.g., NLRP3)
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical multiprotein complex within the innate immune system. frontiersin.orgmdpi.com It acts as a cellular sensor for a wide array of stress signals, including those from pathogens and host-derived danger signals. frontiersin.org The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," typically initiated by signals from Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the transcription factor NF-κB. nih.govmdpi.com The second signal, or "activation," is triggered by various stimuli such as ATP, pore-forming toxins, or crystalline substances, leading to the assembly of the inflammasome complex. researchgate.netnih.gov This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. frontiersin.org This assembly facilitates the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. frontiersin.orgresearchgate.net
This compound, also identified as NLRP3-IN-46, functions as a potent inhibitor of NLRP3 inflammasome activation. Its primary mechanism involves the activation of the neuro-immunomodulatory cholinergic anti-inflammatory pathway. plos.orgfrontiersin.org This pathway is a neuro-immune axis that regulates systemic inflammation. nih.gov Acetylcholine (B1216132), the principal vagal neurotransmitter, can suppress the production of pro-inflammatory cytokines by binding to α7 nicotinic acetylcholine receptors (α7nAchRs) on immune cells like macrophages. plos.orgmdpi.com By activating this pathway, this compound effectively curbs the inflammatory cascade mediated by the NLRP3 inflammasome.
Experimental findings have substantiated this inhibitory role. In cellular models using THP-1 cells (a human monocytic cell line), this compound has been shown to inhibit the production of IL-1β induced by uric acid sodium, a known NLRP3 activator.
Table 1: Effect of this compound on NLRP3 Inflammasome Activation
| Cell Line | Inducer | Measured Cytokine | Effect of Agent 46 | Reference |
|---|---|---|---|---|
| THP-1 | Uric Acid Sodium | IL-1β | Inhibition | plos.org |
Regulation of Gene Expression and Transcriptional Factors by this compound
The anti-inflammatory effects of various agents are often mediated through the regulation of gene expression, a process controlled by transcription factors. frontiersin.org Key transcription factors in inflammation include Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT) proteins. plos.orgmdpi.comitmedicalteam.pl NF-κB, in particular, is a pivotal regulator that controls the transcription of numerous pro-inflammatory genes, including NLRP3, IL1B, IL6, and TNF. imrpress.comthno.org
The mechanism of this compound, through the activation of the cholinergic anti-inflammatory pathway, is intrinsically linked to the regulation of these transcriptional factors. Activation of the α7nAChR on immune cells by acetylcholine or an agonist like Agent 46 inhibits the NF-κB signaling pathway. plos.orgfrontiersin.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target pro-inflammatory genes. mdpi.comitmedicalteam.pl While direct studies detailing the full gene expression profile modulated by this compound are limited, its established mechanism strongly implies a down-regulation of NF-κB-dependent genes.
Other transcription factors are also central to the inflammatory response. For instance, Interferon Regulatory Factors (IRFs) can regulate the expression of inflammasome components, and STAT proteins are crucial for mediating cytokine signaling. nih.govnih.gov The interplay between these factors creates a complex regulatory network. nih.gov The targeted action of this compound on the cholinergic pathway suggests a specific, upstream point of intervention in this network, primarily by disrupting the NF-κB axis.
Table 2: Putative Regulation of Key Inflammatory Transcription Factors by this compound
| Transcription Factor | General Role in Inflammation | Putative Effect of Agent 46 | Mechanism | Reference |
|---|---|---|---|---|
| NF-κB | Master regulator of pro-inflammatory gene expression (e.g., IL1B, TNF) | Inhibition | Activation of cholinergic anti-inflammatory pathway, preventing NF-κB nuclear translocation. | plos.orgmdpi.comitmedicalteam.pl |
| STATs | Transduce signals from cytokine receptors to the nucleus. | Indirect Inhibition | Downstream effect of reduced cytokine production due to NF-κB inhibition. | mdpi.com |
| IRFs | Regulate interferon responses and expression of some inflammasome components. | Not Directly Established | - | nih.govnih.gov |
Subcellular Localization and Trafficking of this compound
The specific subcellular localization and trafficking pathways of this compound have not been extensively documented in publicly available research. However, understanding its mechanism provides insight into its necessary cellular journey.
To exert its effect on the NLRP3 inflammasome, a complex that assembles in the cytoplasm, this compound must first cross the plasma membrane. nih.gov The localization of the NLRP3 protein itself is dynamic and a subject of ongoing research. In a resting state, NLRP3 is found primarily in the cytoplasm and associated with the endoplasmic reticulum (ER). nih.govnih.gov Upon activation, NLRP3 can relocate to mitochondria-associated membranes (MAMs) and the trans-Golgi network (TGN), which are thought to act as scaffolds for inflammasome assembly. mdpi.comnih.govnih.gov Some studies have also reported NLRP3 localization in the nucleus of certain cell types, where it may act as a transcriptional regulator. nih.govuni-muenchen.de
The primary target of this compound is the cholinergic anti-inflammatory pathway, which involves the α7 nicotinic acetylcholine receptor (α7nAChR), a transmembrane protein on the cell surface. The agent's initial interaction would likely occur at the plasma membrane to activate this receptor. The subsequent downstream signaling, which leads to the inhibition of the cytosolic NLRP3 inflammasome, involves intracellular signaling cascades. Therefore, while the initial site of action is the cell surface, the ultimate effect is the modulation of a cytosolic protein complex. The precise pathways by which the signal is transduced from the cell membrane to inhibit inflammasome assembly, and whether the agent itself needs to internalize for full efficacy, remain areas for further investigation. The disruption of intracellular trafficking pathways, such as endosomal cycling, has itself been identified as a potential trigger for NLRP3 activation, highlighting the importance of organelle integrity in regulating this inflammatory response. nih.govbiorxiv.org
Compound Reference Table
Preclinical in Vitro and in Vivo Investigations of Anti Inflammatory Agent 46
In Vitro Cellular Models for Studying Anti-inflammatory Agent 46 Activity
In vitro models are fundamental in the preclinical assessment of new anti-inflammatory compounds, providing a controlled environment to study cellular and molecular mechanisms. researchgate.net These models range from simple single-cell-type cultures to complex multi-cell systems that better mimic the physiological conditions of human tissues. researchgate.netfarmaciajournal.com For a compound like this compound, these studies are the first step in determining its biological activity and therapeutic promise.
Cell Line-Based Assays for this compound Activity (e.g., macrophage cell lines)
Macrophage cell lines, such as the murine RAW 264.7 and human THP-1 lines, are extensively used to screen for anti-inflammatory activity. nawah-scientific.comtjnpr.org These cells can be stimulated with agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response. mdpi.comresearchgate.netmdpi.com This response includes the production of key inflammatory mediators, making it an ideal system to test the inhibitory effects of potential new drugs. nawah-scientific.commdpi.com
Research indicates that this compound, also identified as Compound 7h, possesses significant nitric oxide (NO) inhibitory properties. targetmol.com This suggests its activity has been evaluated in such cell-based assays. The primary mechanism for this is believed to be its high affinity for inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation. targetmol.com The inhibition of pro-inflammatory enzymes and cytokines is a critical indicator of anti-inflammatory potential. mdpi.comnih.gov
| Assay Type | Cell Line | Inducer | Key Markers Measured | Relevance |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite (Griess Assay) | Measures inhibition of NO, a key inflammatory mediator. mdpi.com |
| Pro-inflammatory Cytokine Secretion | RAW 264.7, THP-1 | LPS | TNF-α, IL-6, IL-1β (ELISA) | Assesses impact on cytokine signaling pathways. nawah-scientific.comresearchgate.net |
| Enzyme Expression & Activity | RAW 264.7 | LPS | iNOS, COX-2 (Western Blot, PCR) | Determines effect on enzymes responsible for producing inflammatory mediators. nih.gov |
| Transcription Factor Activation | Macrophage lines | LPS | NF-κB | Investigates inhibition of central inflammatory signaling pathways. nih.gov |
Primary Cell Culture Studies with this compound
While cell lines are invaluable for initial screening, primary cells isolated directly from human or animal tissues offer a more physiologically relevant model. Studies often utilize human peripheral blood mononuclear cells (PBMCs) and neutrophils to investigate the effects of compounds on immune responses. mdpi.comnih.gov These cells, when stimulated, release a spectrum of pro-inflammatory and anti-inflammatory factors. mdpi.com Evaluating a compound's ability to modulate this release provides deeper insight into its immunomodulatory effects in a context that more closely resembles the human immune system. For instance, studies can measure the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β or the upregulation of anti-inflammatory cytokines such as IL-10. mdpi.com
Advanced 2D and 3D Cell Models for this compound Research
To better replicate the complex architecture and cell-cell interactions of native tissues, researchers are increasingly turning to advanced 2D and 3D cell models. researchgate.netnih.gov These include co-cultures of different cell types, self-assembling spheroids, and organoids that mimic the structure of an organ. nih.govreprocell.com For example, an inflamed human alveolar model has been developed by co-culturing epithelial cells with immune cells like macrophages and dendritic cells to test the efficacy of anti-inflammatory drugs. frontiersin.org Similarly, 3D skin models containing keratinocytes, fibroblasts, and melanoma cells have been used to investigate how inflammation influences disease and how anti-inflammatory drugs might intervene. plos.org These sophisticated models allow for the study of drug effects in a more complex and biologically representative environment. reprocell.commdpi.com
In Vivo Animal Model Studies of this compound
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and pharmacodynamics of a drug candidate in a whole-organism system. frontiersin.orgasianjpr.com These models are crucial for understanding how a compound behaves in the context of complex physiological and pathological processes.
Efficacy of this compound in Specific Animal Models of Inflammation (e.g., carrageenan-induced paw edema)
The carrageenan-induced paw edema model is a widely used and well-established assay for screening the acute anti-inflammatory activity of new compounds. asianjpr.commdpi.comscielo.brexplorationpub.com In this model, an injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a predictable and reproducible inflammatory response characterized by edema (swelling). hogrefe.compublichealthtoxicology.com The response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving the production of prostaglandins (B1171923), mediated by enzymes like COX-2. mdpi.comnih.gov
Studies have shown that this compound effectively reduces swelling in mouse models of inflammation. targetmol.com The ability of a compound to inhibit the increase in paw volume over time is a clear indicator of its anti-inflammatory efficacy. hogrefe.com
| Time Post-Carrageenan | Key Mediators | Typical Effect of Anti-Inflammatory Agent |
| Phase 1 (0-2 hours) | Histamine, Serotonin, Bradykinins | Reduction in initial swelling. mdpi.commdpi.com |
| Phase 2 (3-6 hours) | Prostaglandins, Cytokines (TNF-α, IL-1β), NO | Significant reduction in peak swelling. mdpi.comexplorationpub.com |
Pharmacodynamic Biomarkers in Animal Studies of this compound
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. nih.govresearchgate.net In animal studies of anti-inflammatory agents, these biomarkers are critical for confirming the mechanism of action and assessing the drug's effect on the inflammatory process. oup.com
Common PD biomarkers in inflammation research include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins (e.g., PGE2), and enzymes like COX-2 and iNOS in inflamed tissue or systemic circulation. nih.govmdpi.com Given that the known in vitro activity of this compound involves the inhibition of nitric oxide production via iNOS, the levels of NO and iNOS expression in the inflamed tissue of animal models serve as key pharmacodynamic biomarkers for this compound. targetmol.com A reduction in these markers following treatment would provide strong in vivo evidence of its mechanism-based efficacy.
| Biomarker Category | Specific Marker | Relevance to Anti-inflammatory Action |
| Enzymes | iNOS, COX-2 | Key enzymes that synthesize inflammatory mediators like NO and prostaglandins. nih.gov |
| Cytokines | TNF-α, IL-1β, IL-6 | Soluble proteins that drive the inflammatory cascade. mdpi.com |
| Inflammatory Mediators | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Downstream products that cause vasodilation, pain, and swelling. researchgate.netoup.com |
| Acute-Phase Proteins | Serum Amyloid A (SAA) | Systemic marker of inflammation produced by the liver. mdpi.com |
Histopathological and Molecular Analyses in Animal Tissues after this compound Administration
A comprehensive analysis of histopathological and molecular changes in animal tissues following the administration of a specific anti-inflammatory agent would typically involve the examination of tissue sections under a microscope and the measurement of various molecular markers.
Histopathological Analysis: This would involve collecting tissue samples (e.g., from the site of inflammation, liver, kidneys) from animal models of inflammation treated with the agent. These tissues would be stained, commonly with Hematoxylin and Eosin (H&E), to visualize the cellular architecture. Key observations would focus on:
Reduction in Inflammatory Cell Infiltration: Assessing the extent of infiltration by immune cells such as neutrophils, macrophages, and lymphocytes in the affected tissue. A successful anti-inflammatory agent would be expected to reduce this infiltration compared to untreated controls.
Preservation of Tissue Architecture: Observing the maintenance of normal tissue structure in the presence of the inflammatory challenge.
Molecular Analysis: This involves quantifying the levels of specific molecules that play a role in the inflammatory process. This is often done using techniques like quantitative polymerase chain reaction (qPCR) to measure mRNA expression and enzyme-linked immunosorbent assay (ELISA) or Western blotting to measure protein levels. Key molecular markers would include:
Pro-inflammatory Cytokines: Measuring the expression of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are central mediators of inflammation. biorxiv.orgnih.govmdpi.com
Chemokines: Assessing levels of chemokines such as monocyte chemoattractant protein-1 (MCP-1/CCL2), which are responsible for recruiting immune cells to the site of inflammation. biorxiv.orgnih.govmdpi.com
Inflammatory Enzymes: Quantifying enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.
Adhesion Molecules: Measuring the expression of molecules like intercellular adhesion molecule-1 (ICAM-1), which facilitate the migration of immune cells into tissues. biorxiv.orgnih.govmdpi.com
The table below illustrates the type of data that would be presented in such an analysis, using hypothetical data for "this compound" in a preclinical model of inflammation.
Table 1: Hypothetical Histopathological and Molecular Findings in an Animal Model of Inflammation This table is for illustrative purposes only and does not represent real data for a specific compound.
| Parameter | Control (Inflammation) | This compound Treated |
|---|---|---|
| Histopathology Score | ||
| Inflammatory Cell Infiltration | High | Low |
| Tissue Edema | Severe | Mild |
| Molecular Markers (Fold Change vs. Healthy) | ||
| TNF-α mRNA | 15.2 | 4.5 |
| IL-6 Protein (pg/mL) | 850 | 210 |
| iNOS Expression | High | Low |
Comparative Analysis of In Vitro and In Vivo Findings for this compound
A comparative analysis is crucial to bridge the gap between initial laboratory findings and the more complex biological responses within a living organism.
In Vitro Findings: Initial screening of an anti-inflammatory compound is typically performed in vitro using cell cultures. For instance, macrophages (like the RAW 264.7 cell line) or other immune cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. The ability of "this compound" to inhibit the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in these cell-based assays would provide the first indication of its potential. nih.gov
Comparative Analysis: The goal is to determine if the mechanisms of action observed in vitro translate to the in vivo setting.
Correlation of Mechanisms: Does the inhibition of specific cytokines or signaling pathways in cell culture correspond to a reduction of the same markers in the animal model?
Efficacy Translation: Does the potency of the compound in vitro (e.g., its IC50 value for inhibiting cytokine release) predict its effective dose in vivo?
Unforeseen Effects: In vivo studies can reveal effects not observable in vitro, such as impacts on different organ systems or the involvement of cell types not included in the initial cell culture models.
The table below provides a template for comparing these findings, again with hypothetical data.
Table 2: Comparative In Vitro and In Vivo Anti-inflammatory Effects This table is for illustrative purposes only and does not represent real data for a specific compound.
| Finding | In Vitro (LPS-stimulated Macrophages) | In Vivo (Animal Model of Inflammation) |
|---|---|---|
| Effect on TNF-α | Significant reduction in secretion | Significant reduction in serum and tissue levels |
| Effect on IL-6 | Significant reduction in secretion | Significant reduction in serum and tissue levels |
| Effect on NF-κB Pathway | Inhibition of p65 phosphorylation | Reduced nuclear translocation of p65 in inflamed tissue |
| Overall Outcome | Potent inhibition of inflammatory mediators | Reduction of edema and inflammatory cell infiltration |
Structure Activity Relationships Sar and Rational Design for Anti Inflammatory Agent 46 Analogues
Identification of Key Pharmacophores in Anti-inflammatory Agent 46
The anti-inflammatory activity of PH46 is intrinsically linked to its unique dimeric indane structure. An indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged structure" in medicinal chemistry due to its versatility in accommodating substituents that can modulate biological properties. nih.govtudublin.ie In the case of PH46, several key pharmacophoric features have been identified as essential for its biological activity.
The core scaffold is a bi-indenyl system, specifically a 2,2'-biindane structure, which provides a defined three-dimensional arrangement. nih.gov Analysis and in-silico modeling have highlighted the following critical components:
The Indane Scaffold : The dimeric indane structure itself forms the foundational scaffold, providing a rigid backbone that correctly orients the other functional groups for interaction with biological targets. nih.govtudublin.ie The aromatic rings are involved in hydrophobic and potential π-π stacking interactions with protein targets.
C-1 Hydroxyl Group : A hydroxyl (-OH) group at the C-1 position of one of the indane moieties is critical. tudublin.ie Docking studies have shown that this hydroxyl group can participate in essential hydrogen bonding interactions with amino acid residues, such as HIE550 in the 5-lipoxygenase (5-LOX) enzyme, a potential target. tudublin.ie
Carboxylic Acid Moiety : PH46 possesses a benzoic acid group attached via a methylene (B1212753) linker. nih.gov The terminal carboxyl group (-COOH) is a key feature, likely involved in polar interactions with target proteins, such as with lysine (B10760008) residues (LYS409) in the 5-LOX binding site. tudublin.ie This acidic group is also the site of salt formation, as seen in the N-glucamine salt PH46A, which enhances the molecule's pharmaceutical properties. nih.gov
These features collectively define the pharmacophore of PH46, where the indane backbone provides the structural framework, and the hydroxyl and carboxyl groups provide the specific intermolecular interactions required for its anti-inflammatory effects, which include the modulation of cytokines like IL-6 and TNF-α and the inhibition of nitric oxide (NO) release. nih.govnih.gov
Impact of Substituent Modifications on this compound Biological Activity
To probe the structure-activity relationship of the PH46 scaffold, researchers have synthesized and evaluated a series of related indane dimers, modifying substituents at the C-1 and C-2 positions. nih.govtudublin.ienih.gov These studies provide valuable insight into how specific structural changes affect biological endpoints such as the inhibition of pro-inflammatory mediators.
A study comparing PH46 (referred to as compound 2 ) with its analogues revealed significant differences in activity based on minor structural alterations. nih.govtudublin.ie For instance, compound 7 , an analogue of PH46, also demonstrated a significant reduction in nitric oxide (NO) production and inhibition of 5-LOX activity. nih.gov The cytokine profiling of this series showed that both PH46 and compound 7 could inhibit the production of IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells. tudublin.ienih.gov
The table below summarizes the biological activity of PH46 and a key analogue, highlighting the impact of structural modifications.
| Compound | Key Structural Features | Effect on Nitric Oxide (NO) Production | 5-LOX Inhibition | Cytokine Inhibition Profile |
|---|---|---|---|---|
| PH46 (2) | Indane dimer with C-1 hydroxyl and a linked benzoic acid. Specific 1S, 2S stereochemistry. | Significant reduction. nih.gov | Inhibits 5-LOX; shows high binding energy in silico. tudublin.ienih.gov | Inhibits IL-6, TNF-α, and IL-8. nih.gov |
| Analogue 7 | An indane dimer analogue of PH46. | Significant reduction. nih.gov | Inhibits 5-LOX; shows high binding energy in silico. tudublin.ienih.gov | Inhibits IL-6, TNF-α, and IL-8. nih.gov |
Stereochemical Influences on this compound Biological Activity
Chirality plays a pivotal role in the activity of many pharmacological agents, and this compound is a prime example. The molecule contains two contiguous stereogenic centers at the C-1 and C-2 positions. researchgate.net The lead clinical candidate, PH46A, is the N-glucamine salt of a single, specific enantiomer, PH46, which possesses the 1S, 2S absolute stereochemistry. nih.govresearchgate.net
The biological activity of this class of compounds is markedly influenced by the stereochemistry of the amino alcohol moiety. nih.gov Research has consistently shown that different stereoisomers exhibit vastly different levels of anti-inflammatory activity. Studies comparing different diastereomers have found that one isomer can be highly active while another is virtually devoid of significant activity. nih.gov
The selection of the 1S, 2S enantiomer for clinical development was based on its superior efficacy in pre-clinical models of colitis. nih.gov This highlights that the specific three-dimensional arrangement of the atoms in PH46 is essential for its interaction with biological targets. The precise orientation of the C-1 hydroxyl group and the adjacent indane ring, dictated by the 1S, 2S configuration, is likely what enables optimal binding to its molecular targets, leading to the observed downstream effects on cytokine production and other inflammatory mediators. nih.govtudublin.ie Any change to this stereochemistry would alter the spatial relationship between the key pharmacophoric elements, potentially disrupting these critical binding interactions and diminishing or ablating the compound's anti-inflammatory power.
Rational Design Principles for Enhanced this compound Analogues
The collective insights from SAR and stereochemical studies provide a clear framework for the rational design of new analogues with potentially enhanced anti-inflammatory properties. The goal of such design is to optimize the interaction with biological targets while maintaining favorable pharmacokinetic properties.
Key principles for the rational design of enhanced PH46 analogues include:
Preservation of the Core Stereochemistry : The 1S, 2S configuration is fundamental to the activity of PH46. Therefore, maintaining this specific stereochemistry is the most critical design principle to ensure that new analogues retain their biological efficacy. nih.govnih.gov
Retention of Key Pharmacophores : The C-1 hydroxyl group and the terminal carboxylic acid are essential for the interactions that drive the anti-inflammatory response. tudublin.ie Future designs should retain these features or replace them with bioisosteres that can perform similar functions, such as forming key hydrogen bonds or electrostatic interactions. mdpi.compreprints.org
Systematic Modification of the Scaffold : While the core pharmacophores should be maintained, there is potential for optimization through substitution on the aromatic rings of the indane scaffold. Introducing small electron-donating or electron-withdrawing groups could modulate the electronic properties and lipophilicity of the molecule, potentially improving target engagement or pharmacokinetic profiles. bbau.ac.in However, as shown by studies on related compounds, such modifications must be approached systematically, as even minor changes can significantly alter activity. acs.org
Leveraging Computational Modeling : Structure-based drug design (SBDD) techniques, such as molecular docking, can be used to predict how new analogues will interact with protein targets like 5-LOX. nih.gov By modeling new designs in silico before synthesis, researchers can prioritize compounds that are most likely to have improved binding affinity and biological activity. tudublin.ie
By adhering to these principles, medicinal chemists can rationally explore the chemical space around the PH46 scaffold to develop next-generation anti-inflammatory agents with potentially greater potency, selectivity, and improved therapeutic profiles for treating inflammatory diseases.
Computational and Theoretical Studies of Anti Inflammatory Agent 46
Molecular Docking and Dynamics Simulations of Anti-inflammatory Agent 46 and Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to understand and predict how a ligand, such as this compound, interacts with the active site of its protein target, iNOS.
Research focused on a series of novel chiral pyrazolo[3,4-c]isoquinoline derivatives identified this compound (also referred to as compound 7h) as a particularly potent inhibitor of iNOS. Molecular docking studies were performed to elucidate the structural basis for its high affinity. The results indicated that this compound fits snugly within the iNOS binding pocket, achieving a low-energy conformation. The binding affinity is quantified by a scoring function, which for this compound was calculated to be -9.94 kcal/mol, the most favorable score among the series of compounds tested. This strong binding affinity suggests a stable and effective interaction with the target enzyme.
| Compound | Docking Score (S-Score, kcal/mol) |
| Derivative 7b | -7.57 |
| Derivative 7c | -8.22 |
| Derivative 7d | -7.35 |
| Derivative 7e | -8.95 |
| This compound (7h) | -9.94 |
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. These simulations model the motion of every atom in the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. While specific MD simulation results for the this compound-iNOS complex are not detailed in the available literature, this technique is crucial for confirming that the low-energy binding pose predicted by docking is stable in a dynamic, solvated environment.
Quantum Chemical Calculations for this compound Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), are fundamental to a molecule's reactivity and its ability to interact with biological targets.
While specific quantum chemical studies focused solely on this compound have not been reported in the searched literature, research has been conducted on structurally related pyrazoloquinoline derivatives. researchgate.net For instance, studies on pyrazolo[3,4-b]quinoline-3,5-dione derivatives using the B3LYP/6-311++g(d,p) calculation level have been used to determine properties like dipole moment, orbital energies, and molecular hardness. researchgate.net Such calculations for this compound would allow researchers to:
Analyze the MEP: To identify electron-rich regions (negative potential) that are likely to act as hydrogen bond acceptors and electron-poor regions (positive potential) that may interact with negatively charged residues in the iNOS active site.
Determine HOMO-LUMO Energy Gaps: The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Calculate Partial Atomic Charges: To understand the charge distribution across the molecule, which governs its electrostatic interactions with the protein target.
In Silico Prediction of this compound Bioactivity
In silico prediction of a compound's bioactivity and pharmacokinetic properties is a critical step in early-stage drug discovery, helping to identify candidates with a higher probability of success. This involves predicting properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as adherence to established "drug-likeness" criteria, such as Lipinski's Rule of Five.
For this compound, while specific ADMET prediction data is not publicly available, the general approach involves using various computational models and software. These tools can predict parameters such as:
Gastrointestinal (GI) Absorption: Likelihood of the compound being absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Whether the compound is likely to cross into the central nervous system.
Metabolic Stability: Susceptibility to breakdown by metabolic enzymes like the Cytochrome P450 family.
Potential Toxicity: Predictions of hepatotoxicity, cardiotoxicity, or mutagenicity.
Drug-Likeness: Evaluation of molecular properties (e.g., molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors) to assess if the compound resembles known oral drugs.
These predictions help to flag potential liabilities early, allowing for chemical modifications to improve the compound's pharmacokinetic profile before significant resources are invested in synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular features (descriptors) affect a compound's potency, QSAR models can be built to predict the activity of new, unsynthesized derivatives.
The foundational step for QSAR is a robust Structure-Activity Relationship (SAR) analysis. For the pyrazolo[3,4-c]isoquinoline series, SAR studies were crucial in identifying the key structural features required for potent iNOS inhibition. The available data on the nitric oxide (NO) inhibitory effects of these compounds in LPS-induced RAW 264.7 cells provides a clear basis for an SAR discussion.
| Compound | iNOS Inhibitory Activity (IC50, µM) |
| Derivative 7a | 47.76 |
| Derivative 7b | 33.8 |
| Derivative 7d | 20.76 |
| Derivative 7f | 26.74 |
| Derivative 7g | 47.8 |
| This compound (7h) | Potent (specific IC50 not provided, but showed highest docking score) |
The SAR analysis, based on the inhibitory activities of the synthesized derivatives, helps identify the key pharmacophores—the essential structural moieties responsible for the biological activity. This information is then used to develop a QSAR model, which could correlate molecular descriptors (such as electronic, steric, and hydrophobic properties) of the derivatives with their iNOS inhibitory IC50 values. A predictive QSAR model would be a powerful tool for the virtual screening and rational design of new derivatives with potentially superior anti-inflammatory activity.
Network Pharmacology and Systems Biology Approaches for this compound
Network pharmacology and systems biology are advanced computational approaches that move beyond the "one-target, one-drug" paradigm to explore the complex web of interactions between a drug, its multiple potential targets, and the biological pathways they modulate. These methods are particularly valuable for understanding the holistic effect of a drug on a disease state like inflammation.
A specific network pharmacology study for this compound has not been identified in the literature. However, this approach is highly relevant for understanding its broader anti-inflammatory mechanisms. A typical network pharmacology workflow would involve:
Target Prediction: Identifying all potential protein targets of this compound using computational databases.
Network Construction: Building a "compound-target-disease" interaction network to visualize the relationships.
Pathway and Function Enrichment Analysis: Analyzing the network to identify which biological pathways and processes are most significantly affected by the compound.
For anti-inflammatory agents, network pharmacology studies often reveal modulation of key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), MAPK (Mitogen-Activated Protein Kinase), and JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathways. nih.govfrontiersin.org These pathways control the expression of numerous pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and various interleukins. nih.gov Applying this approach to this compound could uncover additional mechanisms of action beyond direct iNOS inhibition, identify potential off-target effects, and suggest new therapeutic applications.
Advanced Analytical Methodologies for Research on Anti Inflammatory Agent 46
Spectroscopic Techniques for Structural Elucidation and Quantification of Anti-inflammatory Agent 46
Spectroscopic methods are indispensable for determining the precise chemical structure of anti-inflammatory molecules and for their quantification. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about atomic connectivity, functional groups, and electronic properties.
NMR Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules, including novel anti-inflammatory agents. mdpi.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.
Researchers utilize a combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR techniques (e.g., DEPT, HSQC, HMBC) to piece together the molecular puzzle. mdpi.com For instance, in the characterization of a water-soluble derivative of Arctiin, an anti-inflammatory compound, ¹H-NMR was used to identify aromatic and methoxyl protons, while 2D NMR experiments established the connectivity between different parts of the molecule. mdpi.com Similarly, the structures of potential anti-inflammatory chalcone (B49325) derivatives have been fully assigned using a combination of NMR spectroscopy and theoretical calculations. mdpi.com
Beyond static structure determination, NMR is also employed to study reaction kinetics and molecular interactions. Benchtop ¹⁹F NMR spectroscopy, for example, has been used as a high-throughput method to screen and optimize the synthesis of trifluoromethylated anti-inflammatory drugs like Celecoxib and Mavacoxib. mdpi.com Furthermore, Saturation Transfer Difference (STD) NMR can reveal the specific atomic interactions between a potential drug and its target enzyme, providing insights into its mechanism of action. mdpi.compreprints.org
Table 1: Illustrative ¹H-NMR Chemical Shift Assignments for Chalcone Derivatives with Anti-inflammatory Potential This table is a representative example based on published data for chalcone derivatives and is for illustrative purposes.
| Proton | Chemical Shift (δ, ppm) in Compound A | Chemical Shift (δ, ppm) in Compound B |
|---|---|---|
| H-α | 7.85 | 7.91 |
| H-β | 7.45 | 7.52 |
| H-2' | 7.98 | 8.01 |
| H-6' | 7.62 | 7.65 |
| H-4 | 7.15 | - |
| OCH₃ | - | 3.88 |
Data synthesized from findings on chalcone derivatives. mdpi.compreprints.org
Mass Spectrometry Applications for this compound and its Metabolites
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of synthesized anti-inflammatory compounds and for identifying their metabolites. dntb.gov.uaresearchgate.net
When coupled with chromatographic separation techniques (LC-MS and GC-MS), it becomes a cornerstone of metabolic studies. researchgate.net For example, nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) has been effectively used to visualize the spatial distribution of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac (B195802) and its metabolites within mouse kidney and liver tissues, providing critical information on where the drug is processed in the body. nsf.gov This technique helped observe that a specific metabolite, diclofenac acyl glucuronide, was localized to the inner medulla of the kidney, while another, hydroxydiclofenac, was found in the cortex. nsf.gov
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule, further confirming its identity. mdpi.com LC-MS/MS (tandem mass spectrometry) is particularly valuable for the confirmatory analysis of multiple anti-inflammatory drug residues in complex matrices like bovine milk, ensuring food safety. nih.govresearchgate.netmdpi.com
UV/Vis and IR Spectroscopy for this compound Characterization
Ultraviolet-Visible (UV/Vis) and Infrared (IR) spectroscopy are fundamental techniques used for the preliminary characterization of anti-inflammatory compounds. dntb.gov.uaresearchgate.net
UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the wavelength of maximum absorbance (λmax). researchgate.net This is useful for quantitative analysis and for monitoring reactions. In the study of a novel polysaccharide with anti-inflammatory effects, UV-Vis scanning from 200 to 400 nm was used to confirm the absence of protein and nucleic acid impurities. mdpi.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For example, the FT-IR spectrum of a novel anti-inflammatory polysaccharide (DNP−1) showed characteristic absorption peaks indicating the presence of hydroxyl groups (around 3361 cm⁻¹) and glycosidic bonds, which was consistent with its proposed structure. mdpi.com
Chromatographic Methods for Purification and Analysis of this compound
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of newly synthesized anti-inflammatory compounds and for their quantitative analysis in various samples. dntb.gov.uaresearchgate.net
HPLC/UPLC in this compound Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used chromatographic techniques for the analysis of non-volatile or thermally unstable compounds, a category that includes many anti-inflammatory drugs. jfda-online.commdpi.com These methods are used to separate, identify, and quantify components in a mixture.
UPLC, a more recent advancement, utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.comresearchgate.net A stability-indicating UPLC method was developed for the NSAID diclofenac sodium, with a rapid run time of just 1.2 minutes, demonstrating its efficiency for purity assessment and stability studies. researchgate.net Such methods are rigorously validated according to established guidelines to ensure they are accurate, precise, specific, and linear over a range of concentrations. researchgate.netijpsjournal.com For instance, a method for analyzing three diterpenoid lactones with anti-inflammatory activity from Andrographis paniculata was optimized and achieved separation in just 9 minutes using a specialized column. mdpi.com
Table 2: Representative Validation Parameters for a UPLC Method for an Anti-inflammatory Drug This table is a representative example based on published data for Diclofenac and is for illustrative purposes.
| Parameter | Result |
|---|---|
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 ppm |
| Limit of Quantification (LOQ) | 6 ppm |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Data synthesized from findings on UPLC method validation. researchgate.net
GC-MS/LC-MS for this compound Metabolite Profiling (excluding human metabolites)
The profiling of metabolites, known as metabolomics, is critical for understanding the biological activity and fate of a drug. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary platforms for these studies. chemrxiv.orgnih.gov
LC-MS is highly effective for analyzing polar and semi-polar metabolites, which includes a wide range of compounds from amino acids to lipids. chemrxiv.org It has been used to profile the lipid mediator response in macrophages and neutrophils upon immune stimulation in vitro and to dissect the role of these mediators during bacterial infections in animal models. nih.gov For instance, during a Mycobacterium marinum infection model, LC-MS-based lipidomic profiling revealed that a dysregulation of either pro-inflammatory (Leukotriene B₄) or anti-inflammatory (Lipoxin A₄) lipids led to macrophage cell death. nih.gov
GC-MS is the method of choice for volatile compounds and for non-volatile polar metabolites that can be chemically derivatized to become volatile. chemrxiv.org It offers excellent separation and reproducibility. imperial.ac.uk GC-MS analysis has been used to identify the chemical constituents of plant extracts with anti-inflammatory properties, such as identifying fourteen different fatty acid methyl esters in the saponifiable matter of Persea americana leaves. nih.gov The integration of both LC-MS and GC-MS provides a comprehensive view of the metabolome, as demonstrated in a study on duck egg yolks, where the two techniques together identified over 1200 compounds, revealing changes in metabolites linked to anti-inflammatory and antioxidant properties due to domestication. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Arctiin |
| Celecoxib |
| Chalcones |
| Diclofenac |
| Diclofenac acyl glucuronide |
| Hydroxydiclofenac |
| Leukotriene B₄ |
| Lipoxin A₄ |
Future Research Directions and Emerging Paradigms for Anti Inflammatory Agent 46
Exploration of Novel Preclinical Applications for Anti-inflammatory Agent 46
While the initial development of this compound centered on its efficacy in models of chronic joint inflammation, its specific mechanism of action suggests a much broader therapeutic potential. The compound's ability to potently modulate key inflammatory signaling cascades indicates its utility in a range of pathologies where inflammation is a critical driver. Future research is actively exploring its application in disease models beyond its primary indication.
Key areas of investigation include:
Neuroinflammation: Chronic inflammation in the central nervous system (CNS) is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies are being designed to assess whether this compound can cross the blood-brain barrier and subsequently attenuate microglial activation, reduce the production of neurotoxic inflammatory mediators, and preserve neuronal integrity in relevant animal models .
Metabolic Disorders: Low-grade, chronic inflammation is intrinsically linked to the pathogenesis of metabolic syndrome, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes. Research is underway to evaluate the effect of this compound on macrophage-driven inflammation in adipose tissue and the liver, with endpoints focused on improving insulin (B600854) sensitivity and reducing hepatic fibrosis in diet-induced obesity models .
The table below summarizes these emerging preclinical applications and the primary research objectives.
| Potential Disease Area | Preclinical Model | Primary Research Objective | Key Biomarkers for Assessment |
|---|---|---|---|
| Neuroinflammation (e.g., Alzheimer's Disease) | 5xFAD or APP/PS1 transgenic mouse models | Reduce microglial activation and amyloid-beta-associated inflammation. | Iba1, GFAP, IL-1β, TNF-α, Amyloid Plaque Load |
| Metabolic Disease (e.g., NASH) | High-Fat Diet (HFD) or Choline-Deficient, L-Amino Acid-Defined (CDAA) diet models | Decrease hepatic inflammation, steatosis, and fibrosis. | ALT/AST levels, NAFLD Activity Score (NAS), Collagen deposition (Sirius Red staining) |
| Cardiovascular Disease (e.g., Atherosclerosis) | ApoE-/- or Ldlr-/- mouse models on a Western diet | Inhibit inflammatory processes within the arterial wall and stabilize plaques. | Aortic Lesion Size, Macrophage Content (CD68+), Plaque Necrotic Core Area |
Integration of Omics Technologies in this compound Research
To achieve a comprehensive, systems-level understanding of the biological impact of this compound, researchers are increasingly integrating multi-omics technologies. These approaches provide an unbiased, high-throughput view of the global changes occurring at the level of proteins, genes, and metabolites, moving beyond single-pathway analysis.
Quantitative proteomics, utilizing techniques like Tandem Mass Tag (TMT) labeling or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in thousands of proteins simultaneously. In the context of this compound, proteomic analysis of stimulated immune cells (e.g., LPS-activated macrophages) can reveal the full spectrum of its modulatory effects. Expected findings include not only the suppression of canonical pro-inflammatory proteins but also the potential upregulation of proteins involved in inflammation resolution. Such studies can uncover novel targets and provide a detailed "protein signature" of the compound's activity.
The following table presents hypothetical data from a TMT-based quantitative proteomic study on macrophages treated with this compound.
| Protein | UniProt ID | Function | Fold Change (Treated vs. Control) | Significance (p-value) |
|---|---|---|---|---|
| Interleukin-1 beta (IL-1β) | P01584 | Pro-inflammatory cytokine | -4.52 | <0.001 |
| Caspase-1 (CASP1) | P29466 | Inflammasome enzyme, processes pro-IL-1β | -3.78 | <0.001 |
| Nitric oxide synthase, inducible (NOS2) | P35228 | Generates nitric oxide, inflammatory mediator | -3.15 | <0.01 |
| Annexin A1 (ANXA1) | P04083 | Pro-resolving mediator | +2.10 | <0.05 |
| Heme oxygenase 1 (HMOX1) | P09601 | Antioxidant, anti-inflammatory enzyme | +2.89 | <0.01 |
Transcriptomics, primarily through RNA-sequencing (RNA-Seq), provides a snapshot of the entire transcriptome, revealing how this compound modulates gene expression. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify entire gene networks and signaling pathways affected by the compound. This is crucial for confirming its on-target effects and discovering potential off-target activities or novel mechanisms. For example, RNA-Seq analysis could demonstrate that this compound not only suppresses the transcription of cytokine genes but also alters the expression of genes controlling cellular differentiation or metabolic programming in immune cells .
Metabolomics investigates the global profile of small-molecule metabolites, offering a functional readout of the cellular phenotype. Inflammatory activation is associated with profound metabolic reprogramming, often involving a shift towards aerobic glycolysis (the Warburg effect). Metabolomic studies using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) can determine if this compound reverses these pathological metabolic shifts. Such analyses could show a decrease in glycolytic intermediates and an increase in metabolites associated with the TCA cycle and oxidative phosphorylation, indicating a restoration of the quiescent metabolic state .
Potential for Combination Strategies Involving this compound in Preclinical Models
Future research will focus on combining this compound with:
Established Biologics: Combining it with a TNF-α inhibitor in a rheumatoid arthritis model could provide a more comprehensive blockade of inflammation, as this compound targets pathways downstream or parallel to TNF-α signaling.
Targeted Small Molecules: In models of inflammation-associated cancer, combining this compound with a specific kinase inhibitor could simultaneously suppress the pro-tumorigenic inflammatory microenvironment and target cancer cell proliferation directly.
The table below outlines potential preclinical combination strategies.
| Combination Partner | Disease Model | Scientific Rationale for Synergy | Expected Outcome |
|---|---|---|---|
| TNF-α Inhibitor (e.g., Infliximab analog) | Collagen-Induced Arthritis (CIA) in mice | Dual blockade of distinct key inflammatory pathways (TNF-α signaling and the target pathway of Agent 46). | Greater reduction in clinical score, joint destruction, and inflammatory markers than either agent alone. |
| JAK Inhibitor (e.g., Tofacitinib) | DSS-induced Colitis in mice | Inhibition of both cytokine signaling (JAK/STAT) and inflammasome activation/other pathways (Agent 46). | Superior improvement in disease activity index, colon length, and histological damage. |
| Antifibrotic Agent (e.g., Pirfenidone) | Bleomycin-induced Pulmonary Fibrosis | Agent 46 reduces the initial inflammatory insult, while the partner agent directly inhibits fibroblast activation and collagen deposition. | Marked attenuation of both inflammation (BALF cell counts) and fibrosis (Ashcroft score, hydroxyproline (B1673980) content). |
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating the anti-inflammatory efficacy of Agent 46 in preclinical studies?
- Methodological Answer : A systematic review of animal models (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) highlights the importance of selecting species-specific models that align with the targeted inflammatory pathway. For acute inflammation, rodent models with precise dosing (e.g., 10–50 mg/kg intraperitoneal administration) and endpoints (e.g., cytokine profiling, histopathology) are validated for reproducibility . Ensure models are calibrated to distinguish between analgesic and anti-inflammatory effects to avoid confounding results .
Q. How can researchers design a comprehensive literature review strategy to identify mechanistic studies on Agent 46?
- Methodological Answer : Use Boolean operators in databases like PubMed and Science Direct with keywords:
("Anti-inflammatory agent 46" OR "Compound 46") AND ("mechanism of action" OR "signaling pathways")- Include filters for studies published post-2013 to prioritize recent findings. Cross-reference citation networks in review articles to identify foundational papers .
Q. What synthesis protocols ensure high purity and reproducibility of Agent 46?
- Methodological Answer : Synthetic routes should prioritize controlled reaction conditions (e.g., anhydrous environments for acid-sensitive intermediates) and validate purity via HPLC (>95%) and NMR spectroscopy. Document batch-specific parameters (e.g., solvent ratios, catalyst loading) to enhance reproducibility .
Advanced Research Questions
Q. How should contradictory findings between in vitro and in vivo efficacy data for Agent 46 be resolved?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and tissue distribution. Use ex vivo assays (e.g., leukocyte migration inhibition) to bridge in vitro potency (e.g., COX-2 inhibition IC50) with in vivo outcomes. Critical analysis of species-specific metabolic differences (e.g., cytochrome P450 activity) is essential .
Q. What computational strategies can elucidate the multi-target anti-inflammatory mechanisms of Agent 46?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with transcriptomic profiling (RNA-seq) to identify primary targets (e.g., NF-κB, NLRP3 inflammasome) and off-target effects. Validate predictions using CRISPR-Cas9 knockouts in macrophage cell lines .
Q. How can multi-omics integration refine the therapeutic profile of Agent 46 in chronic inflammation models?
- Methodological Answer : Pair proteomic data (e.g., LC-MS/MS) with metabolomic profiling (e.g., GC-MS) in longitudinal studies to map dynamic biomarker changes (e.g., IL-6, PGE2). Machine learning algorithms (e.g., random forest) can prioritize pathways for mechanistic validation .
Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships of Agent 46?
- Methodological Answer : Use mixed-effects models to account for inter-animal variability in in vivo studies. For in vitro data, apply four-parameter logistic regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Report confidence intervals and effect sizes to contextualize significance .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., animal strain, cell passage number, solvent controls) to align with FAIR data principles .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization and blinding protocols .
- Theoretical Integration : Link findings to established frameworks (e.g., cytokine storm pathogenesis) to contextualize novel mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
